(4R)-4-(Cbz-amino)-L-proline HCl
Description
(4R)-4-(Cbz-amino)-L-proline HCl is a proline derivative where the 4-position of the pyrrolidine ring is substituted with a carbobenzyloxy (Cbz)-protected amino group. This compound is widely used in peptide synthesis and medicinal chemistry due to the Cbz group’s ability to protect amines during multi-step reactions. The stereochemistry at the 4-position (R-configuration) and the L-proline backbone confer unique conformational constraints, making it valuable in designing bioactive molecules.
Properties
IUPAC Name |
(2S,4R)-4-(phenylmethoxycarbonylamino)pyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4.ClH/c16-12(17)11-6-10(7-14-11)15-13(18)19-8-9-4-2-1-3-5-9;/h1-5,10-11,14H,6-8H2,(H,15,18)(H,16,17);1H/t10-,11+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNTVZALEMUELP-DHXVBOOMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)NC(=O)OCC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)NC(=O)OCC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(4R)-4-(Cbz-amino)-L-proline HCl is a derivative of proline, an amino acid that plays a critical role in protein synthesis and is involved in various biological processes. This compound has garnered attention due to its potential applications in medicinal chemistry and its influence on biological systems. Understanding its biological activity is crucial for exploring its therapeutic potential.
Chemical Structure and Properties
This compound features a carbobenzyloxy (Cbz) protecting group on the amino side chain of L-proline. This modification enhances its stability and solubility in various solvents, making it suitable for biological assays.
The biological activity of this compound is primarily attributed to its interaction with specific amino acid transporters. Research indicates that proline derivatives can modulate the activity of sodium-dependent neutral amino acid transporters, particularly SLC1A4 and SLC1A5. These transporters are involved in the uptake of neutral amino acids, which are essential for various physiological functions, including neurotransmission and metabolic regulation .
Inhibition of Amino Acid Transporters
Recent studies have demonstrated that this compound exhibits inhibitory effects on SLC1A4 and SLC1A5 transporters. The compound's structure allows it to bind effectively to these transporters, leading to a decrease in the uptake of substrates such as L-alanine and L-glutamine. The inhibition potency was evaluated using electrophysiological techniques, revealing that the compound significantly alters transporter activity at micromolar concentrations .
| Transporter | Inhibition Concentration (µM) | Effect |
|---|---|---|
| SLC1A4 | 300 | Significant inhibition |
| SLC1A5 | 300 | Significant inhibition |
Conformational Studies
The conformational behavior of this compound has been studied using circular dichroism (CD) spectroscopy. Results indicate that this compound adopts distinct conformations depending on the solvent environment, which may influence its biological interactions. In hydrophobic solvents, it tends to adopt β-structures, which are associated with enhanced biological activity .
Case Study 1: Neurotransmitter Modulation
In a study investigating the effects of proline derivatives on neurotransmitter release, this compound was found to enhance the release of certain neurotransmitters by modulating transporter activity. This suggests potential applications in treating neurological disorders where amino acid transport is disrupted .
Case Study 2: Cancer Research
Another study explored the use of this compound as a potential therapeutic agent in cancer treatment. The compound was shown to inhibit the proliferation of certain cancer cell lines by interfering with amino acid uptake mechanisms critical for tumor growth .
Scientific Research Applications
Peptide Synthesis
Overview : (4R)-4-(Cbz-amino)-L-proline HCl serves as a valuable building block in peptide synthesis. The compound's unique structure allows for the incorporation of proline into peptides, which can enhance the stability and biological activity of the resulting molecules.
Key Applications :
- Incorporation of Proline : Proline is known for its ability to induce specific conformations in peptides, making it essential for designing biologically active compounds.
- Synthesis of Cyclic Peptides : The compound can be used to create cyclic peptides, which often exhibit improved pharmacokinetic properties compared to their linear counterparts.
Drug Development
Overview : The compound is instrumental in drug development, particularly in the design of novel pharmaceuticals that target specific biological pathways.
Key Applications :
- Prodrugs Design : this compound is utilized to create prodrugs that can be activated in specific biological environments, enhancing drug efficacy and minimizing side effects.
- Targeting Enzymatic Pathways : Research has shown that derivatives of this compound can inhibit specific enzymes involved in disease processes, making them potential candidates for therapeutic agents .
Bioconjugation and Click Chemistry
Overview : The azido functional group present in some derivatives of this compound makes it an excellent candidate for click chemistry applications.
Key Applications :
- Bioconjugation : This compound facilitates the attachment of biomolecules, enabling the development of targeted drug delivery systems.
- Labeling Studies : Researchers use it for protein labeling, which is crucial for studying protein interactions and cellular processes .
Material Science
Overview : In material science, this compound contributes to the development of functional materials.
Key Applications :
- Hydrogels and Coatings : The unique properties of this compound enhance the performance of hydrogels and coatings used in various industrial applications.
- Nanomaterials Development : Its incorporation into nanomaterials has been explored for applications in drug delivery and diagnostics .
Case Studies
Comparison with Similar Compounds
Structural Analogues with Cbz Protection
N-Cbz-Trans-4-Hydroxy-L-Proline
- Molecular Formula: C₁₃H₁₅NO₅
- Molecular Weight : 265.26 g/mol
- CAS RN : 13504-85-3
- Key Differences: Replaces the amino group with a hydroxyl group. The absence of an amine reduces nucleophilicity, impacting reactivity in coupling reactions. The hydroxy group may participate in hydrogen bonding, influencing solubility and crystallinity .
(4R)-4-(Cbz-amino)-L-Proline HCl vs. Hydroxy Analog
| Property | This compound | N-Cbz-Trans-4-Hydroxy-L-Proline |
|---|---|---|
| Functional Group | Cbz-protected amino (-NH-Cbz) | Hydroxyl (-OH) |
| Reactivity | Amine available for deprotection | Less reactive; hydroxyl stable |
| Applications | Peptide synthesis, drug design | MOF synthesis (as a modulator) |
Proline Derivatives with 4-Substituted Benzyl Groups
These compounds retain the L-proline backbone but feature diverse substituents on the benzyl group at the 4-position (Table 1).
Table 1: Comparison of 4-Substituted Benzyl Proline Hydrochlorides
Key Observations :
- Electron-Withdrawing Groups (e.g., -CN, -Br): Increase molecular weight and polarity, affecting solubility and crystallinity .
- Halogen Substituents (e.g., -F, -I): Fluorine enhances stability and bioavailability, while iodine enables use in imaging or targeted therapies .
Proline Derivatives with Alternative Protecting Groups
Boc-Protected 4-Azido-L-Proline Methyl Ester
- Molecular Formula : C₁₂H₁₉N₃O₄ (free base)
- CAS RN : 121147-97-5
- Key Differences : Uses a tert-butoxycarbonyl (Boc) group instead of Cbz. Boc is acid-labile, enabling orthogonal deprotection strategies. The azido group (-N₃) allows click chemistry applications .
Comparison of Protecting Groups
| Group | Stability | Deprotection Method | Applications |
|---|---|---|---|
| Cbz | Base-stable, acid-sensitive | Hydrogenolysis (H₂/Pd) | Peptide synthesis |
| Boc | Acid-labile | TFA or HCl in dioxane | Solid-phase peptide synthesis |
Proline Derivatives with Non-Aromatic Substituents
trans-4-Allyl-L-Proline HCl
- Molecular Weight : 191.65 g/mol
- CAS RN : 1049755-14-7
- Key Differences : The allyl group introduces alkene functionality, enabling thiol-ene click reactions. Lower molecular weight suggests improved solubility in organic solvents .
Preparation Methods
Epoxide Ring-Opening via Nucleophilic Substitution
A bioRxiv study outlines the synthesis of cis-4-hydroxy-L-proline from trans-4-hydroxy-L-proline using Mitsunobu esterification (triphenylphosphine/DEAD) to invert configuration. Analogously, 4-amino derivatives are accessible via epoxide intermediates. For example, N-Cbz-protected trans-4-hydroxy-L-proline undergoes tosylation (p-toluenesulfonyl chloride) and displacement with azide or ammonia nucleophiles to yield 4-amino-prolines.
Direct Amination via Mitsunobu Reaction
An alternative route employs Mitsunobu conditions (DIAD/PPh₃) to install protected amines. A PMC study demonstrates this using 4-hydroxy-L-proline and tert-butyl carbamate, achieving retention of configuration at C4.
-
Conditions :
Cbz Protection Strategies
Benzylchloroformate (Cbz-Cl) is the standard reagent for amine protection. Optimization focuses on minimizing racemization and side reactions.
Aqueous Alkaline Conditions
A Chinese patent details Cbz protection of L-hydroxyproline methyl ester in a THF/water mixture with NaHCO₃:
Organic Solvent Methods
A PubChem entry describes Cbz protection under anhydrous conditions using DIPEA as a base:
Hydrochloride Salt Formation
Final protonation ensures solubility and stability. Common methods include:
Direct HCl Gas Treatment
Hydrochloric Acid Quenching
-
Conditions : Add 6 M HCl to a THF solution of the free base, concentrate, and recrystallize from MeOH/Et₂O.
Comparative Analysis of Synthetic Routes
Industrial-Scale Adaptations
A patent emphasizes cost-effective large-scale synthesis:
-
Simplified Workup : Avoid column chromatography by using crystallization (e.g., from ethyl acetate/hexanes).
-
Green Chemistry : Replace toxic solvents (DMF) with THF/water mixtures.
Analytical Characterization
Q & A
Basic Research Questions
Q. How is (4R)-4-(Cbz-amino)-L-proline HCl synthesized, and what steps ensure stereochemical integrity?
- Methodological Answer : The synthesis involves introducing a carbobenzyloxy (Cbz) protecting group to the 4-amino position of L-proline. Key steps include:
Reacting 4-amino-L-proline with benzyl chloroformate (Cbz-Cl) under alkaline conditions (e.g., sodium bicarbonate) to form the Cbz-protected intermediate.
Acidifying the product with hydrochloric acid to form the hydrochloride salt.
- Critical Considerations : Maintain pH control during Cbz protection to avoid racemization. Use chiral HPLC or polarimetry to confirm the (4R) configuration. Purification via recrystallization or column chromatography ensures purity .
Q. How does incorporating this compound influence peptide chain conformation in solid-phase synthesis?
- Methodological Answer : The Cbz group introduces steric bulk, while the proline ring restricts backbone flexibility. This rigidity can:
Stabilize β-turn or polyproline II helices in peptides.
Reduce conformational entropy during folding.
- Experimental Design : Compare circular dichroism (CD) spectra of peptides synthesized with and without the derivative to assess structural impacts .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer : Use a combination of:
NMR spectroscopy (¹H/¹³C) to confirm stereochemistry and Cbz-group attachment.
HPLC (reverse-phase) with UV detection to assess purity (>97%).
Mass spectrometry (ESI-MS) for molecular weight verification.
- Example : IR spectroscopy can validate the presence of carboxylic acid and amide bonds .
Advanced Research Questions
Q. How can coupling efficiency be optimized for this compound in SPPS?
- Methodological Answer :
Use coupling agents like HBTU/HOBt with DIPEA in DMF to activate the carboxyl group.
Extend reaction times (2–4 hours) due to steric hindrance from the Cbz group.
Monitor coupling completion via Kaiser test or Fmoc deprotection kinetics.
- Troubleshooting : If incomplete coupling occurs, repeat the coupling step or switch to stronger activators (e.g., PyAOP) .
Q. What degradation pathways occur for this compound under acidic conditions, and how are they mitigated?
- Methodological Answer :
- Degradation Pathways :
Hydrolysis of the Cbz group in strong acids (e.g., TFA).
Ring-opening of proline under prolonged acidic exposure.
- Mitigation Strategies :
Use milder deprotection conditions (e.g., HBr/AcOH instead of TFA).
Store the compound at -20°C in anhydrous environments to prevent moisture-induced degradation .
Q. How can researchers resolve contradictions in stereochemical data when using this compound in complex peptides?
- Methodological Answer :
Perform X-ray crystallography to unambiguously determine configuration in crystallized peptides.
Use 2D-NMR (NOESY) to analyze spatial proximity of protons in solution.
Compare experimental Rf values (TLC) and retention times (HPLC) with authentic standards to identify stereochemical impurities .
Q. What control experiments are critical when studying the impact of this compound on protein folding?
- Methodological Answer :
Include wild-type proline and non-rigid analogs (e.g., (4S)-isomers) as controls.
Use thermal shift assays to compare protein stability.
Perform molecular dynamics simulations to model conformational changes induced by the derivative.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
